[(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
[(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is a compound that features a combination of a difluorophenyl group and a pyrazolyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both fluorine atoms and a pyrazole ring in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with a nucleophile.
Coupling of the Two Fragments: The final step involves coupling the pyrazole ring with the difluorophenyl group. This can be achieved through a variety of methods, including palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
[(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the electronic properties of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
[(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure may make it suitable for use in the development of advanced materials, such as polymers or coatings with specific properties.
Biological Research: The compound can be used as a tool in biological studies to investigate the effects of fluorinated and pyrazole-containing molecules on biological systems.
Industrial Applications: It may find use in various industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of [(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of these targets. The pyrazole ring may also play a role in modulating the compound’s biological activity by interacting with specific amino acid residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3,5-Difluorophenyl)methyl]-1H-pyrazol-3-amine
- 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-carboxylic acid
- N-(2,4-difluorobenzyl)-3-(1H-pyrazol-5-yl)imidazo[1,2-b]pyridazin-6-amine
Uniqueness
[(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is unique due to the specific combination of a difluorophenyl group and a pyrazolyl group. This combination imparts distinct electronic and steric properties, which can influence its reactivity and biological activity. The presence of fluorine atoms can enhance metabolic stability and binding affinity, making it a valuable compound for various applications.
Properties
CAS No. |
1006463-32-6 |
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Molecular Formula |
C12H13F2N3 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-1-(1-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C12H13F2N3/c1-17-3-2-12(16-17)8-15-7-9-4-10(13)6-11(14)5-9/h2-6,15H,7-8H2,1H3 |
InChI Key |
QCFQCIWVZRSRSX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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